
1,1'-(4-Chloro-1,3-phenylene)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Chloro-1,3-phenylene)diethanone is an organic compound characterized by the presence of a chloro-substituted phenylene ring bonded to two ethanone groups
準備方法
The synthesis of 1,1’-(4-Chloro-1,3-phenylene)diethanone typically involves the acetylation of 4-chloro-1,3-phenylenediamine. The reaction is carried out in the presence of acetic anhydride and a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,1’-(4-Chloro-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone groups to alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
1,1’-(4-Chloro-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
作用機序
The mechanism by which 1,1’-(4-Chloro-1,3-phenylene)diethanone exerts its effects involves interactions with various molecular targets. The chloro group and ethanone moieties can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
類似化合物との比較
1,1’-(4-Chloro-1,3-phenylene)diethanone can be compared with other similar compounds such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)diethanone: This compound has hydroxyl groups instead of a chloro group, leading to different chemical reactivity and biological activity.
1,1’-(4,6-Dimethyl-1,3-phenylene)diethanone: The presence of methyl groups instead of a chloro group affects the compound’s steric and electronic properties.
1,1’-(4-Methyl-1,3-phenylene)diethanone: Similar to the dimethyl derivative but with only one methyl group, resulting in unique chemical behavior.
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
1-(3-acetyl-4-chlorophenyl)ethanone |
InChI |
InChI=1S/C10H9ClO2/c1-6(12)8-3-4-10(11)9(5-8)7(2)13/h3-5H,1-2H3 |
InChIキー |
VOVNNNCSELMNSO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


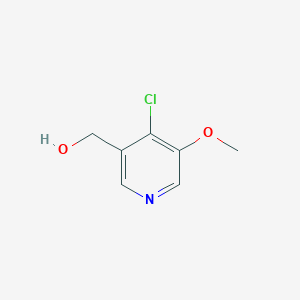

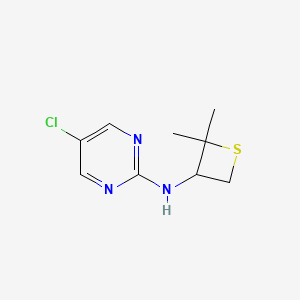
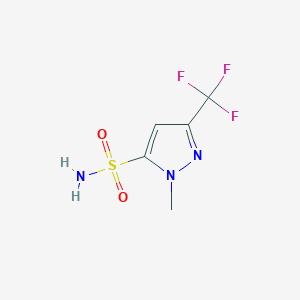
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)

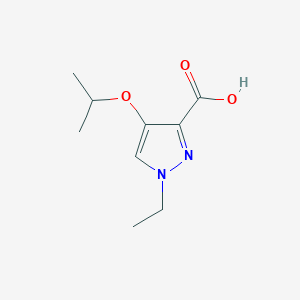

![3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B12950764.png)


![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
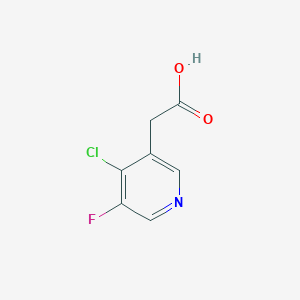
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)
